molecular formula C17H14FNO4 B2357500 N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide CAS No. 2097931-37-6

N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2357500
CAS No.: 2097931-37-6
M. Wt: 315.3
InChI Key: HPCSOUYXRJCYOS-UHFFFAOYSA-N
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Description

N-({[2,3'-Bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a bifuran-methyl group attached to the nitrogen atom and a 4-fluorophenoxy moiety linked via an acetamide bridge. The 4-fluorophenoxy group, commonly used in drug design, likely improves lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c18-13-1-3-14(4-2-13)22-11-17(20)19-9-15-5-6-16(23-15)12-7-8-21-10-12/h1-8,10H,9,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCSOUYXRJCYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CC=C(O2)C3=COC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide involves three critical stages: (1) preparation of the [2,3'-bifuran]-5-ylmethylamine intermediate, (2) synthesis of 2-(4-fluorophenoxy)acetic acid, and (3) amide bond formation.

Synthesis of [2,3'-Bifuran]-5-ylmethylamine

The bifuran scaffold is constructed via a palladium-catalyzed cross-coupling reaction between 3-bromofuran and 2-furanboronic acid under Suzuki-Miyaura conditions. Subsequent formylation at the 5-position of the bifuran system is achieved using Vilsmeier-Haack reagent (POCl₃/DMF), yielding 5-formyl-[2,3'-bifuran]. Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride in methanol affords [2,3'-bifuran]-5-ylmethylamine.

Table 1: Reaction Conditions for Bifuran Intermediate Synthesis
Step Reagents/Conditions Yield (%)
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h 68
Formylation POCl₃, DMF, 0°C → rt, 4 h 85
Reductive amination NH₄OAc, NaBH₃CN, MeOH, rt, 24 h 73

Preparation of 2-(4-Fluorophenoxy)acetic Acid

4-Fluorophenol is reacted with chloroacetic acid in the presence of potassium hydroxide under refluxing aqueous conditions. The reaction proceeds via nucleophilic aromatic substitution, with the phenolic oxygen attacking the α-carbon of chloroacetic acid. Acidic work-up (HCl) precipitates the product, which is recrystallized from ethanol/water.

Amide Coupling

The final step employs carbodiimide-mediated coupling between [2,3'-bifuran]-5-ylmethylamine and 2-(4-fluorophenoxy)acetic acid. Optimal conditions use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C → rt for 18 h. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1).

Reaction Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) enhance reaction efficiency by stabilizing the active ester intermediate. Elevated temperatures (>40°C) promote side reactions, including furan ring decomposition. Microwave-assisted synthesis (50 W, 80°C, 30 min) reduces reaction time by 60% compared to conventional heating.

Catalytic Systems

Alternative catalysts such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improve yields to 89% but increase cost. Economical EDC/HOBt remains the preferred system for large-scale synthesis.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.82–6.75 (m, 4H, furan-H), 6.62 (d, J = 3.6 Hz, 1H, Ar-H), 4.52 (s, 2H, CH₂), 3.98 (s, 2H, OCH₂CO).
  • ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (CONH), 162.1 (C-F), 151.2–110.7 (furan-C), 65.4 (OCH₂CO).
  • HRMS (ESI+) : m/z calcd. for C₁₇H₁₄FNO₄ [M+H]⁺: 316.0984; found: 316.0987.
Table 2: Key Spectroscopic Signals
Group ¹H NMR (δ) ¹³C NMR (δ)
Bifuran methyl 4.52 (s) 42.1
Acetamide carbonyl - 169.8
4-Fluorophenoxy 6.62 (d) 162.1 (C-F)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The bifuran moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The fluorophenoxy group can be reduced under suitable conditions to form the corresponding hydroxy derivative.

    Substitution: The acetamide group can undergo substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized bifuran derivatives.

    Reduction: Hydroxy derivatives of the fluorophenoxy group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology:

    Biological Probes: Used in the development of probes for studying biological processes.

    Drug Development:

Medicine:

    Therapeutics: Investigated for potential therapeutic applications due to its unique structural features.

Industry:

    Materials Science: Used in the development of new materials with unique properties.

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, while the fluorophenoxy group can enhance binding affinity and specificity. The acetamide group can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Comparisons

  • Versus Pesticide Acetamides (): Chloro-acetamides like pretilachlor and alachlor feature chloro and alkyl/aryl groups, making them non-polar and suited for herbicidal activity. In contrast, the target compound’s fluorophenoxy and bifuran groups suggest a pharmaceutical orientation, as fluorine enhances bioavailability and furans are common in drug scaffolds (e.g., antiviral agents) .
  • Versus Complex Pharmacological Derivatives () : Compounds in (e.g., entries e–o) and Goxalapladib exhibit multi-ring systems and stereochemical complexity, which improve target specificity but complicate synthesis. The target compound’s simpler structure may offer synthetic advantages while sacrificing some selectivity.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is expected to align with Compounds 30–32 (74–84°C) due to similar molecular weights and polar functional groups. The bifuran system may slightly elevate the melting point compared to alkyl-substituted analogs .
  • Optical Activity : Unlike Compound 32 (which has an αD of +61.1° due to its isoleucine ester), the target compound lacks reported chiral centers, simplifying formulation .

Research Implications and Gaps

  • Synthetic Feasibility : The target compound’s synthesis could adopt methods from (e.g., bromoacetyl bromide coupling with bifuran-methylamine), though the bifuran system may require specialized furan-protection strategies.
  • Further in vitro assays are needed to validate this.

Biological Activity

N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide is an organic compound with potential biological applications, particularly in pharmacology. This article explores its synthesis, biological activity, and mechanisms of action, drawing from various research findings.

1. Chemical Structure and Synthesis

This compound features a bifuran moiety and a fluorophenoxy group, which contribute to its unique biological properties. The synthesis typically involves several key steps:

  • Formation of the Bifuran Moiety : This is achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Attachment of the Fluorophenoxy Group : This step involves reacting a fluorophenol derivative with an acylating agent to form the fluorophenoxy acetamide.
  • Coupling Reaction : The final step involves coupling the bifuran and fluorophenoxy acetamide under suitable conditions using coupling reagents like EDCI or DCC .

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial and fungal strains is noteworthy:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.0098 mg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves several interactions:

  • Enzyme Inhibition : The bifuran moiety may interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding : The fluorophenoxy group enhances binding affinity to biological targets, which may increase specificity and efficacy.
  • Hydrogen Bonding : The acetamide group can participate in hydrogen bonding, further stabilizing interactions with target molecules .

3. Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antibacterial Activity : A study highlighted that derivatives of bifuran showed promising antibacterial properties against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on structural modifications .
  • Antifungal Activity : Another research focused on the antifungal potential of similar compounds, suggesting that structural components significantly influence activity against fungal strains like Candida albicans .

4. Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameUnique Features
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamideChlorine substituent may alter biological activity
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-bromophenoxy)acetamideBromine substituent potentially enhances lipophilicity
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-methylphenoxy)acetamideMethyl group may affect binding dynamics

The presence of the fluorophenoxy group in this compound is believed to enhance its chemical stability and overall biological activity compared to its analogs .

Q & A

Q. What considerations are critical for scaling up synthesis?

  • Methodological Answer :
  • Batch vs. Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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